6beta-Hydroxyestr-4-ene-3,17-dione
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Overview
Description
Synthesis Analysis
The synthesis of steroids like 6beta-Hydroxyestr-4-ene-3,17-dione often involves the introduction of functional groups at specific positions on the steroid framework. A notable method for synthesizing derivatives involves halogenation, epoxidation, and further chemical modifications to achieve the desired structure. For example, the synthesis of related compounds has been achieved through the trans-diaxial opening of epoxides with hydrofluoric acid, preventing rearrangement and allowing for the introduction of additional functional groups (Toscano et al., 1977)(Toscano et al., 1977).
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxyestr-4-ene-3,17-dione, like other steroids, is characterized by its cyclopentanoperhydrophenanthrene nucleus. Structural elucidation can be achieved through methods such as X-ray crystallography, NMR, and mass spectrometry, providing insights into the spatial arrangement of atoms and the configuration of functional groups. Studies on similar compounds have shown the importance of stereochemistry in their biological activity and synthesis routes (Pilati & Casalone, 2001)(Pilati & Casalone, 2001).
Chemical Reactions and Properties
Steroids undergo a variety of chemical reactions, including oxidation, reduction, and hydroxylation, which can alter their physical and chemical properties. For instance, microbial hydroxylation has been utilized to introduce hydroxyl groups into specific positions on the steroid nucleus, demonstrating the versatility of microbial enzymes in steroid modification (Brodie et al., 1971)(Brodie et al., 1971).
Scientific Research Applications
Biochemical Marker for Drug Metabolism Studies
6beta-Hydroxycortisol (6beta-OHF) has been extensively researched as a biochemical marker for evaluating the inducing or inhibiting properties of drugs on cytochrome P450 3A (CYP3A) enzyme activity in humans and laboratory animals. The urinary excretion of 6beta-OHF serves as an indicator of drug metabolism modulation, aiding in the understanding of how various substances interact with drug-metabolizing enzymes. This application is crucial for assessing the metabolic effects of drugs and their potential interactions in clinical settings (Galteau & Shamsa, 2003).
Future Directions
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-QRJTWQJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974893 |
Source
|
Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5949-49-5 |
Source
|
Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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